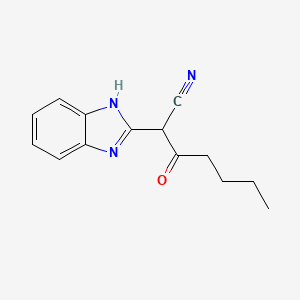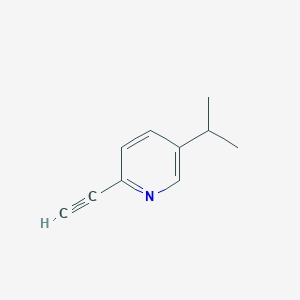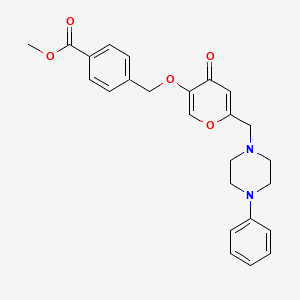![molecular formula C22H24N2O4 B2370058 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide CAS No. 851407-00-6](/img/structure/B2370058.png)
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide (DMQB) is a synthetic compound that has gained attention in scientific research due to its potential application in the field of medicine. DMQB belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Neurotropic and Psychotropic Properties
Research conducted by Podolsky et al. (2017) on quinoline derivatives, including similar compounds to the one of interest, discovered substances with sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, suggesting potential applications in treating neurological and psychological disorders Podolsky, Shtrygol’, & Zubkov, 2017.
Anticancer Activity
A study by Deady et al. (2003) found that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a structural motif with the compound , exhibited potent cytotoxic activity against several cancer cell lines, highlighting the potential of such compounds in oncology Deady, Rodemann, Zhuang, Baguley, & Denny, 2003.
Corrosion Inhibition
Zarrouk et al. (2014) investigated quinoxalines as corrosion inhibitors, providing insights into the relationship between molecular structure and inhibition efficiency. This suggests applications in protecting metals from corrosion, an essential aspect of materials science Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Salem Al-Deyab, 2014.
Antiviral Properties
Research by Elzahabi (2017) on quinoxaline derivatives, including those structurally related to the compound of interest, demonstrated significant antiviral activity against various viral strains, pointing to potential applications in developing new antiviral drugs Elzahabi, 2017.
properties
IUPAC Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-13-5-6-14(2)20-18(13)11-15(21(25)24-20)9-10-23-22(26)17-8-7-16(27-3)12-19(17)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,26)(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJUZEYHCJIEMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,4-dimethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2369980.png)




![5-Bromo-2-[[1-[(2-methoxyphenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2369987.png)
![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)-4-methylpiperidine](/img/structure/B2369988.png)




![2-(ethylthio)-8,8-dimethyl-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2369995.png)

![5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2369997.png)